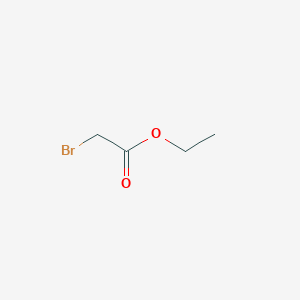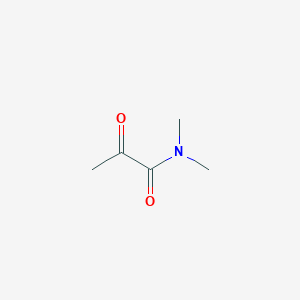
Ethylene glycol di-N-butyrate
Descripción general
Descripción
Ethylene glycol di-N-butyrate (EGDB) is a chemical compound with the molecular formula C10H18O4 . It is also known by other names such as Ethylene Glycol Dibutyrate, ethane-1,2-diyl dibutyrate, and 2-butanoyloxyethyl butanoate .
Molecular Structure Analysis
The molecular structure of EGDB includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 31 bond(s) including 13 non-H bond(s), 2 multiple bond(s), 9 rotatable bond(s), 2 double bond(s), and 2 ester(s) (aliphatic) .Physical And Chemical Properties Analysis
EGDB has a molecular weight of 202.25 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has 9 rotatable bonds . Its exact mass and monoisotopic mass are 202.12050905 g/mol . It has a topological polar surface area of 52.6 Ų and a complexity of 157 .Aplicaciones Científicas De Investigación
Bio-interfacing Electrodes
Ethylene glycol di-N-butyrate has been used in the development of bio-interfacing electrodes . These electrodes are used to couple electronic devices to biological systems in applications such as wearable sensors, neural engineering, and human–machine interfaces . The electrodes are made from conductive hydrogels that strongly and selectively adhere to polymer substrates, even in wet physiological environments . This allows bio-signals to be recorded with higher sensitivity and improves long-term reliability .
Conductive Hydrogels
Ethylene glycol di-N-butyrate is used in the creation of conductive hydrogels . These hydrogels have similar mechanical properties to biological tissues, making them ideal for bio-interfacing electrode materials . However, improving the durability and reliability of these hydrogels, especially in harsh environments, while ensuring high conductivity and softness, remains a challenge .
Neural Engineering
In the field of neural engineering , Ethylene glycol di-N-butyrate is used in the development of bio-interfacing electrodes . These electrodes can be used for in vivo neural recording, allowing for the collection of data directly from the nervous system .
Wearable Sensors
Ethylene glycol di-N-butyrate is also used in the development of wearable sensors . These sensors can monitor various physiological parameters, providing valuable data for healthcare and fitness applications .
Human-Machine Interfaces
In human-machine interfaces , Ethylene glycol di-N-butyrate is used in the development of bio-interfacing electrodes . These electrodes can be used to create interfaces that allow for direct communication between humans and machines .
Material Science
In material science , Ethylene glycol di-N-butyrate is used in the development of conductive hydrogels . These hydrogels have a wide range of applications, including in the creation of bio-interfacing electrodes .
Safety And Hazards
Propiedades
IUPAC Name |
2-butanoyloxyethyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-5-9(11)13-7-8-14-10(12)6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTRWCBAYKQWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCOC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871589 | |
| Record name | Ethane-1,2-diyl dibutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylene glycol di-N-butyrate | |
CAS RN |
105-72-6 | |
| Record name | Glycol dibutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 1,2-ethanediyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane-1,2-diyl dibutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)





![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)



![Dibenzo[g,p]chrysene](/img/structure/B91316.png)


